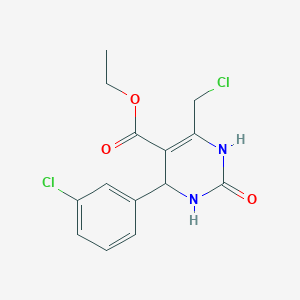

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H14Cl2N2O3 and its molecular weight is 329.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Pathways

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (ECM3CTC) has been studied for its involvement in various chemical reactions and pathways. For example, it undergoes reactions leading to ring expansion and nucleophilic substitution when combined with thiophenolates. The basicity and nucleophilicity of the reaction media strongly influence these reaction pathways (Fesenko et al., 2010).

Spectral Analysis

Spectral analysis using techniques like FT-IR, FT-Raman, NMR, and UV-Vis has been conducted on ECM3CTC. Theoretical parameters calculated using DFT at B3LYP/6-311++G(d,p) level have provided insights into molecular structures, vibrational frequencies, and bond parameters, enhancing the understanding of this compound's chemical properties (Dr.G. Shakila & Dr.H. Saleem, 2018).

Molecular Interactions

Studies have explored the density, viscosity, and ultrasonic properties of ECM3CTC in various solvents. These properties are important for understanding molecular interactions and the solute-solvent dynamics in solutions containing ECM3CTC. Such studies are crucial for predicting the behavior of this compound in different environments (Bajaj & Tekade, 2014).

Pharmaceutical Evaluation

ECM3CTC has been evaluated for potential pharmaceutical applications. For instance, its derivatives have been synthesized and assessed for anticancer, antifungal, and insecticidal activities. These studies often involve computational docking to understand the interactions at the molecular level (Shafiq et al., 2020).

Crystal Structure Analysis

X-ray diffraction and other crystallographic techniques have been used to determine the crystal structure of ECM3CTC. Understanding its crystal structure is fundamental for applications in materials science and pharmaceuticals, where the arrangement of atoms in a solid state can significantly influence a compound's properties and applications (Hu Yang, 2009).

Eigenschaften

IUPAC Name |

ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-4-3-5-9(16)6-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKUSNIKTZRQLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

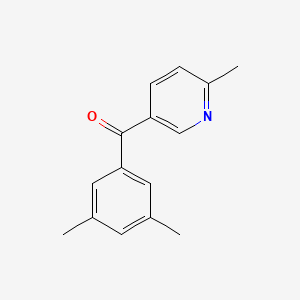

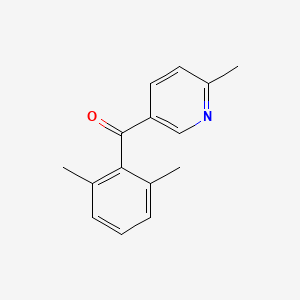

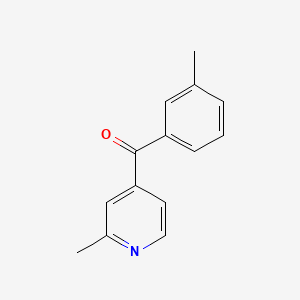

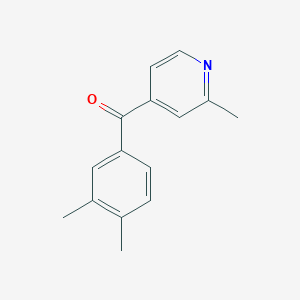

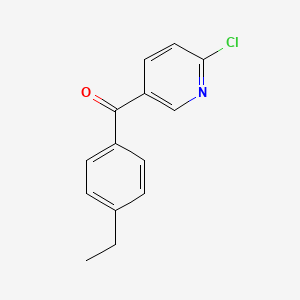

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to characterize Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and what structural information did they provide?

A1: The researchers utilized a combination of spectroscopic techniques, including FT-IR, FT-Raman, NMR (¹H and ¹³C), and UV-Vis spectroscopy, to elucidate the structural characteristics of Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [].

- FT-IR and FT-Raman spectroscopy provided insights into the vibrational modes of the molecule, revealing information about the functional groups present and their bonding interactions [].

- NMR spectroscopy played a crucial role in determining the arrangement of carbon and hydrogen atoms within the molecule. The ¹H and ¹³C NMR chemical shift values, calculated using the Gauge Independent Atomic Orbital (GIAO) method, offered valuable information about the electronic environment surrounding each atom [].

- UV-Vis spectroscopy helped to understand the electronic transitions within the molecule, providing information about its light absorption properties and potential excited states [].

Q2: How did the researchers employ computational chemistry to study Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

A2: The research heavily relied on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to theoretically investigate Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []. Key applications of computational chemistry included:

- Molecular Structure Optimization: DFT calculations were employed to determine the most stable three-dimensional conformation of the molecule. This optimized structure provided a basis for subsequent calculations and analysis [].

- Vibrational Frequency Analysis: The researchers calculated the theoretical vibrational frequencies of the molecule. By comparing these calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy, they could assign specific vibrational modes to observed peaks and confirm the accuracy of their theoretical model [].

- Natural Bond Orbital (NBO) Analysis: NBO analysis helped to investigate the molecule's stability by examining hyperconjugative interactions and charge delocalization patterns. This analysis provided insights into the electronic structure and bonding characteristics [].

- Molecular Docking: Utilizing the Glide module in the Schrödinger software suite, the researchers performed molecular docking studies. This technique allowed them to predict the potential binding modes and interactions of Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with biological targets, offering a glimpse into its possible biological activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)

![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)